molecular formula C20H29NO4S B2967627 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 1797342-90-5

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone

Cat. No. B2967627
CAS RN: 1797342-90-5
M. Wt: 379.52
InChI Key: ZOEYYUHKMSATCB-UHFFFAOYSA-N
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Description

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential as a drug candidate. This compound is known to possess various biochemical and physiological effects, making it an interesting area of research for scientists.

Scientific Research Applications

Catalytic Asymmetric Synthesis

A study by Wipf and Wang (2002) introduced a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis, specifically N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide, which is effective for the addition of alkylzinc reagents to aliphatic aldehydes, achieving high enantiomeric excess (Wipf & Wang, 2002). This demonstrates the utility of such compounds in facilitating selective chemical transformations, which is a fundamental aspect of organic synthesis and drug development.

Construction of Carbacephem Antibiotics

Research by Métais et al. (1997) focused on constructing carbacephem antibiotics through HALIDE-TERMINATED N-ACYLIMINIUM ION-ALKYNE CYCLIZATIONS. The study showed the preparation of 4-(3-alkynyl)azetidinones from 4-(phenylsulfonyl)azetidine-2-one and their subsequent cyclization to provide carbacephem compounds, illustrating the role of such structures in the development of new antibiotics (Métais, Overman, Rodríguez, & Stearns, 1997).

Synthesis of Substituted Azetidinones

Jagannadham et al. (2019) explored the synthesis of substituted azetidinones derived from the dimer of Apremilast, indicating the potential of azetidinones scaffolds in medicinal chemistry due to their biological and pharmacological potencies. This work further underscores the importance of these structures in drug design and synthesis (Jagannadham, Vivekananda Reddy, Ramadevi, & Prasanna, 2019).

Key Intermediate Synthesis for Etoricoxib

properties

IUPAC Name

1-(3-cyclohexylsulfonylazetidin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4S/c1-15(2)16-8-10-17(11-9-16)25-14-20(22)21-12-19(13-21)26(23,24)18-6-4-3-5-7-18/h8-11,15,18-19H,3-7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEYYUHKMSATCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone

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